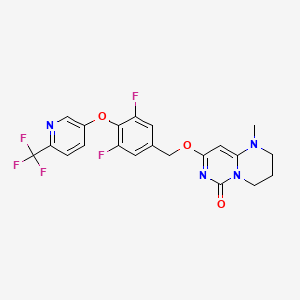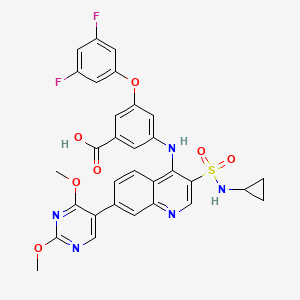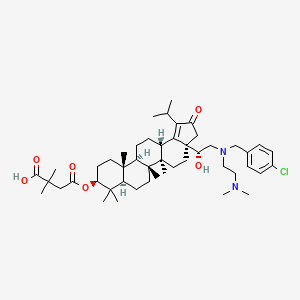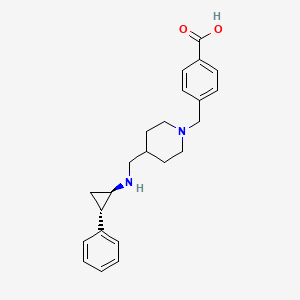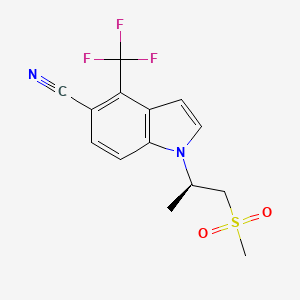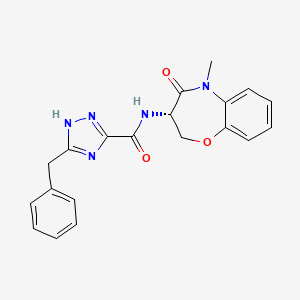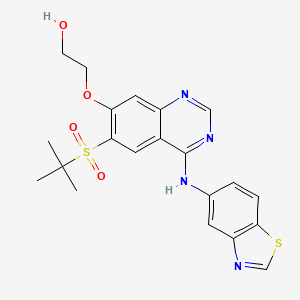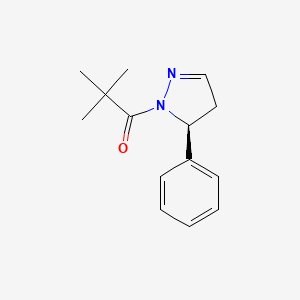
GSK963
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK963は、キラルで非常に強力な、受容体相互作用タンパク質キナーゼ1(RIP1)の選択的阻害剤です。 そのIC50値は29ナノモルであり、マウスおよびヒト細胞におけるネクローシスを強力かつ選択的に阻害することで知られています 。 ネクローシスは、形態学的には壊死と類似し、様々な病態生理学的障害に関与する、プログラムされた細胞死の一種です .
作用機序
GSK963は、RIP1キナーゼを選択的に阻害することでその効果を発揮します。RIP1キナーゼはネクローシスシグナル伝達経路の重要な構成要素であり、RIP1はRIP3と混合系統キナーゼドメイン様タンパク質(MLKL)と相互作用します。 This compoundはRIP1キナーゼを阻害することで、RIP3とMLKLのリン酸化と活性化を阻止し、ネクローシス経路を遮断します .
類似化合物:
ネクロスタチン-1: インドールアミン-2,3-ジオキシゲナーゼ(IDO)に対する中等度の効力とオフターゲット活性を有する、以前のRIP1キナーゼ阻害剤.
ネクロスタチン-1s: より優れた薬物動態特性を備え、IDO阻害活性を持たない、ネクロスタチン-1の改良版.
GSK962: this compoundの不活性なエナンチオマーで、オンターゲット効果を確認するための陰性対照として使用されます.
ユニークさ: this compoundは、ネクロスタチン-1やネクロスタチン-1sよりもはるかに強力で、IC50値は29ナノモルです。 339種類の他のキナーゼに対して10,000倍以上の選択性を示し、IDOに対する測定可能な活性はありません 。 この高い選択性と効力は、this compoundをRIP1キナーゼとその疾患病因における役割を研究するための貴重なツールにします .
生化学分析
Biochemical Properties
GSK963 is a potent and selective inhibitor of RIP1 kinase, a key driver of inflammation in a variety of disease settings . It inhibits RIP1-dependent cell death with an IC50 of between 1 and 4 nM in human and murine cells . This compound is 410,000-fold selective for RIP1 over 339 other kinases .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It efficiently blocks cellular activation of RIPK1, RIPK3, and MLKL upon necroptosis stimuli . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly blocking the kinase activity of RIPK1 . It inhibits RIP1-dependent cell death, a form of regulated necrosis termed necroptosis . It also regulates apoptosis and the production of inflammatory cytokines under certain circumstances .
Temporal Effects in Laboratory Settings
The increased in vitro potency of this compound also translates in vivo, where it provides much greater protection from hypothermia at matched doses to Nec-1, in a model of TNF-induced sterile shock
Metabolic Pathways
It is known that RIPK1, the target of this compound, plays a role in a number of innate immune receptors including TNFR1 and other death receptors, TLR3 and TLR4 .
準備方法
合成経路と反応条件: GSK963の合成には、キラルな小分子阻害剤の調製が含まれます。特定の合成経路と反応条件は機密情報であり、詳細な情報は公表されていません。 this compoundは、ネクロスタチン-1やネクロスタチン-1sなどの他のRIP1キナーゼ阻害剤とは化学的に異なることが知られています .
工業生産方法: this compoundの工業生産方法は、入手可能な文献には明示的に記載されていません。 一般的に、このような化合物の生産には、多段階の有機合成、精製、および品質管理プロセスが含まれ、高純度と効力を確保しています .
化学反応の分析
反応の種類: GSK963は主にキナーゼと相互作用し、特にRIP1キナーゼの活性を阻害します。 This compoundは、その生物学的活性において、酸化、還元、または置換などの典型的な化学反応は起こしません .
一般的な試薬と条件: この化合物は、RIP1キナーゼに対する阻害効果を研究するために、特定の試薬と条件で生化学的アッセイで使用されます。 正確な試薬と条件は実験設定に合わせて調整され、普遍的に標準化されていません .
生成される主な生成物: this compoundを使用した場合の主な注目すべき生成物は、RIP1キナーゼとの相互作用の結果であるネクローシスの阻害です。 この阻害は、ネクローシスと関連する炎症反応に関与する経路を研究するために不可欠です .
4. 科学研究における用途
This compoundは、以下を含む幅広い科学研究における用途があります。
科学的研究の応用
GSK963 has a wide range of scientific research applications, including but not limited to:
類似化合物との比較
Necrostatin-1: An earlier RIP1 kinase inhibitor with moderate potency and off-target activity against indoleamine-2,3-dioxygenase (IDO).
Necrostatin-1s: An improved version of Necrostatin-1 with better pharmacokinetic properties and no IDO inhibitory activity.
GSK962: The inactive enantiomer of GSK963, used as a negative control to confirm on-target effects.
Uniqueness: this compound is significantly more potent than Necrostatin-1 and Necrostatin-1s, with an IC50 value of 29 nanomolar. It is over 10,000-fold selective for RIP1 over 339 other kinases and lacks measurable activity against IDO . This high selectivity and potency make this compound a valuable tool for studying RIP1 kinase and its role in disease pathogenesis .
特性
IUPAC Name |
2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)
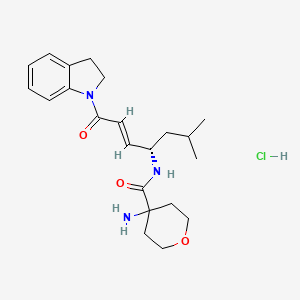
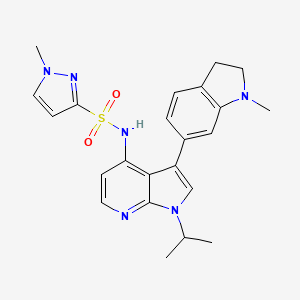
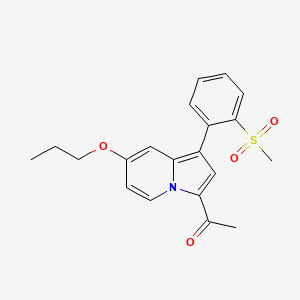
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
